Methyl farnesoate

Description

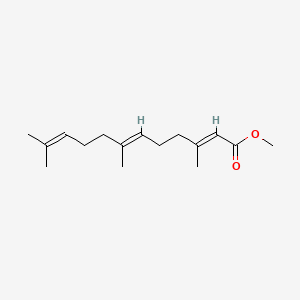

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,7,11-trimethyldodeca-2,6,10-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXNIPBVLQYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10485-70-8 | |

| Record name | Methyl farnesoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10485-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Discovery and Endocrine Identification of Methyl Farnesoate

Historical Context of Sesquiterpenoid Hormones in Arthropods

The foundation for understanding Methyl farnesoate lies in the earlier discovery of sesquiterpenoid hormones in insects, primarily the juvenile hormones (JHs). nih.gov Sesquiterpenoids are a class of organic compounds derived from three isoprene (B109036) units, which in arthropods, play crucial roles in regulating maturation, growth, and development. nih.govoup.com The history of insect hormone research began with Stefan Kopeć's discovery of a brain hormone in 1917. nih.govblaypublishers.com This was followed by Sir Vincent B. Wigglesworth's pivotal work in the 1930s, which identified a factor that prevented metamorphosis in the blood-sucking bug, Rhodnius prolixus, ensuring larval growth. wikipedia.orgnih.gov He named this factor "juvenile hormone." nih.gov

These hormones are secreted by a pair of endocrine glands behind the brain called the corpora allata. nih.govwikipedia.org For decades, the chemical nature of JH remained unknown. A significant breakthrough occurred when the first juvenile hormone, JH I, was identified in 1967 from the moth Hyalophora cecropia. oup.comwikipedia.org Subsequent research identified other forms, with Juvenile Hormone III (JH III) being the most ubiquitous across different insect species. nih.govwikipedia.org Functionally, high titers of JH maintain the larval state, while its decline allows for metamorphosis to proceed, a process triggered by the molting hormone, ecdysone (B1671078). nih.govnih.gov Beyond development, JH was also shown to be essential for reproduction in most adult insects, including egg production in females. nih.govwikipedia.org This established precedent of a sesquiterpenoid hormone being a master regulator of development and reproduction in insects set the stage for researchers to seek a comparable molecule in other major arthropod groups, like crustaceans. nih.gov

Timeline of Key Discoveries in Arthropod Sesquiterpenoid Research

| Year | Researcher(s) | Key Discovery | Significance |

|---|---|---|---|

| 1934 | V. B. Wigglesworth | Identified a hormone in Rhodnius prolixus that prevents metamorphosis. nih.gov | Established the concept of a "juvenile hormone" (JH) controlling insect development. |

| 1967 | H. Röller et al. | Determined the chemical structure of the first juvenile hormone (JH I) from Hyalophora cecropia. oup.comwikipedia.org | Revealed that JHs are sesquiterpenoids, a unique class of animal hormones. |

| 1973 | K. J. Judy et al. | Isolated and identified JH III, the most common form of JH in insects. nih.gov | Provided the specific chemical identity of the most widespread insect JH. |

| 1987 | H. Laufer et al. | Isolated and identified this compound (MF) from the hemolymph of the spider crab Libinia emarginata. researchgate.netfao.org | Marked the first identification of a JH-like sesquiterpenoid in a crustacean. |

Initial Isolation and Characterization of this compound from Crustaceans

The search for a crustacean juvenile hormone analog led researchers to investigate the mandibular organs (MO), glands thought to be homologous to the insect corpora allata. nih.govnih.gov In 1987, a landmark study by Laufer and colleagues resulted in the first isolation and identification of this compound (MF) from the hemolymph of the spider crab, Libinia emarginata. researchgate.netfao.orgelifesciences.org Using techniques including liquid chromatography (LC) and gas chromatography/mass spectrometry (GC/MS), they determined that the mandibular organ synthesized and secreted this compound. researchgate.net

MF was identified as the unepoxidated form of insect JH III. researchgate.netfao.org This structural similarity was a crucial piece of evidence suggesting a related function. The mandibular organs were shown to be the primary site of MF synthesis, releasing it into the circulatory system (hemolymph). nih.govtandfonline.com Further studies confirmed the presence of MF in the hemolymph of both males and females in over 25 different species of crustaceans, indicating its widespread occurrence within this taxon. researchgate.nettandfonline.combgu.ac.il Early research also established that the rate of MF synthesis and its concentration in the hemolymph were not static, varying with the animal's reproductive and developmental state. researchgate.net For instance, synthesis rates were observed to be highest in females undergoing vitellogenesis (yolk production). tandfonline.com

Conceptualization of this compound as the Crustacean Juvenile Hormone Analog

The hypothesis that this compound (MF) is the crustacean equivalent of juvenile hormone (JH) is built upon several converging lines of evidence. researchgate.netfao.org This conceptualization stems from parallels in chemical structure, site of synthesis, and physiological function between MF in crustaceans and JH in insects. wikipedia.orgfrontiersin.org

Structural and Biosynthetic Homology:

Chemical Structure: MF is a sesquiterpenoid that is structurally identical to JH III, the most common insect JH, except that it lacks an epoxide group present on the JH III molecule. wikipedia.orgresearchgate.netresearchgate.net MF is, in fact, the immediate precursor to JH III in the insect biosynthetic pathway. nih.gov Crustaceans were found to lack the specific enzyme, JH epoxidase (CYP15A1/C1), required to convert MF into JH III. nih.govnih.govscienceopen.com

Site of Synthesis: MF is synthesized and secreted by the mandibular organs (MO) in crustaceans. nih.govscienceopen.com These organs are considered homologous to the corpora allata in insects, the glands responsible for producing JH. nih.govnih.gov

Regulation: The synthesis of MF by the mandibular organ is negatively regulated by a neuropeptide from the eyestalk's X-organ-sinus gland complex, often called Mandibular Organ-Inhibiting Hormone (MO-IH). researchgate.netfao.orgoup.comnih.gov This is analogous to the neural and neurosecretory control of the corpora allata in insects.

Functional Parallels: Evidence strongly suggests that MF performs roles in crustaceans that are analogous to those of JH in insects, particularly in reproduction and development. researchgate.netnih.govfrontiersin.org

Reproduction: High levels of MF in the hemolymph are positively correlated with vitellogenesis and ovarian development in females of various decapod species. researchgate.nettandfonline.com In males of species like the spider crab Libinia emarginata, elevated MF titers are associated with larger reproductive systems and more aggressive mating behaviors. researchgate.nettandfonline.com

Molting and Morphogenesis: Like JH in insects, MF is involved in the regulation of molting and larval development in crustaceans. researchgate.netfao.org It is believed to work in concert with ecdysteroids to control these developmental processes. frontiersin.org

Comparison of Insect Juvenile Hormone III and Crustacean this compound

| Feature | Juvenile Hormone III (JH III) | This compound (MF) |

|---|---|---|

| Taxonomic Group | Insects wikipedia.org | Crustaceans wikipedia.org |

| Chemical Class | Sesquiterpenoid nih.gov | Sesquiterpenoid nih.gov |

| Chemical Structure | Epoxidated methyl ester of farnesoic acid researchgate.net | Unepoxidated methyl ester of farnesoic acid (precursor to JH III) researchgate.netnih.gov |

| Site of Synthesis | Corpora Allata wikipedia.org | Mandibular Organ (homologous to Corpora Allata) nih.govnih.gov |

| Primary Functions | Prevents metamorphosis in larvae; stimulates reproduction in adults. nih.govwikipedia.orgnih.gov | Regulates molting, reproduction, morphogenesis, and sex determination. researchgate.netfao.orgnih.gov |

Comparative Analysis of this compound Across Diverse Invertebrate Taxa

While first identified in crustaceans, subsequent research has revealed that sesquiterpenoids, including this compound (MF) and its precursor Farnesoic acid (FA), are not exclusive to pancrustaceans (the group including insects and crustaceans). nih.govmdpi.com Genomic and biochemical analyses have indicated that the sesquiterpenoid hormonal system is ancient and more widespread among animal phyla than previously thought. nih.gov

The biosynthetic pathways for these compounds can be traced back to the last common ancestor of arthropods. nih.gov However, the specific end-products vary between lineages. The innovation of juvenile hormone (JH) itself appears to be a specific evolutionary event within the insect lineage, marked by the gain of the JH epoxidase enzyme. nih.govscienceopen.com

Non-Crustacean Arthropods: Evidence suggests the presence of juvenoids in other arthropod groups like chelicerates (e.g., ticks, mites). oup.com Farnesol, a precursor to MF, was identified in spider mites and may play a role in metamorphosis and pheromonal communication. oup.com

Annelids: A significant discovery was the identification of MF as a brain hormone in the annelid bristle worm, Platynereis dumerilii. elifesciences.org In this lophotrochozoan, MF acts to suppress reproductive maturation, specifically by inhibiting the transcription of the yolk precursor, Vitellogenin. elifesciences.org This finding suggests that sesquiterpenoids have an ancient role in regulating reproduction that predates the divergence of arthropods and annelids. elifesciences.orgnih.gov

Other Invertebrates: Genomic searches have identified the genes for sesquiterpenoid biosynthesis in mollusks (gastropods and bivalves). nih.gov The presence of MF and its role in metamorphosis and reproduction in these groups suggests a conserved function across the protostomes. nih.gov

This comparative evidence has led to the hypothesis that an ancestral animal hormonal system utilized sesquiterpenoids like FA and MF, and that different lineages have adapted this pathway for specific regulatory functions. nih.gov

Distribution of Key Sesquiterpenoids Across Invertebrate Taxa

| Taxon | Farnesoic Acid (FA) | This compound (MF) | Juvenile Hormone (JH) |

|---|---|---|---|

| Cnidaria (e.g., Jellyfish) | Present nih.gov | Absent nih.gov | Absent nih.gov |

| Annelida (e.g., Bristle worms) | Present nih.gov | Present elifesciences.orgnih.gov | Absent nih.gov |

| Mollusca (e.g., Snails, Clams) | Present (inferred from genome) nih.gov | Present (inferred from genome) nih.gov | Absent nih.gov |

| Chelicerata (e.g., Mites, Ticks) | Present (pathway exists) nih.gov | Likely Present oup.com | Absent nih.gov |

| Crustacea (e.g., Crabs, Shrimp) | Present mdpi.com | Present researchgate.netfao.org | Absent wikipedia.orgscienceopen.com |

| Insecta (e.g., Moths, Flies) | Present nih.gov | Present nih.gov | Present wikipedia.org |

Biosynthetic Pathways and Regulation of Methyl Farnesoate Synthesis

Anatomical Loci of Methyl Farnesoate Production

The synthesis of this compound is primarily localized to a specific endocrine gland, though evidence suggests other tissues may also contribute to its production.

The mandibular organs (MOs) are widely recognized as the principal endocrine glands responsible for the synthesis and secretion of this compound in crustaceans. oup.comripublication.comtandfonline.com First described in 1968, the MOs are homologous to the corpora allata in insects, the site of juvenile hormone production. nih.govoup.com Located at the base of the mandibles, these glands exhibit cellular characteristics typical of steroid-secreting tissues, such as extensive smooth endoplasmic reticulum and numerous mitochondria. bioone.org

Numerous studies across a wide range of crustacean species, including the spider crab Libinia emarginata and the American lobster Homarus americanus, have confirmed that the MOs are the primary site of MF synthesis. nih.govoup.com The rate of MF synthesis within the MOs can vary depending on the developmental stage and reproductive status of the animal. researchgate.net For instance, in female spider crabs, the synthesis of MF is most active during vitellogenesis (yolk formation). tandfonline.com Regulation of MF production by the MOs is primarily under negative control by neuropeptides from the X-organ-sinus gland complex located in the eyestalk. oup.comoup.com These neuropeptides are known as mandibular organ-inhibiting hormones (MOIHs). oup.com

While the mandibular organs are the primary site of this compound (MF) synthesis, some studies have indicated that other tissues may also be capable of producing this hormone. nih.govbioone.org Although the MO is considered the exclusive site of MF synthesis in many crustacean species, some research has shown the expression of genes involved in the MF synthesis pathway in tissues other than the MO. nih.gov

For example, in the Indian white shrimp, Penaeus indicus, the gene for farnesoic acid O-methyltransferase (FAMeT), a key enzyme in MF biosynthesis, is expressed in various tissues, with notable levels in the nervous tissue and ovary. researchgate.net Similarly, in the ridgetail white prawn Exopalaemon carinicauda, FAMeT mRNA was detected in all examined tissues, with high expression in the hepatopancreas and ovary. nih.gov In the giant freshwater prawn, Macrobrachium rosenbergii, MrFAMeT mRNA was highly expressed in the muscle and hepatopancreas of both sexes. x-mol.com Furthermore, a study on the mud crab Scylla paramamosain revealed that while most genes related to MF synthesis are highly expressed in the MO, some are also present in other tissues like the hepatopancreas. nih.govmdpi.com This suggests that while the MO is the main production center, other tissues might have the capacity for MF synthesis or play a role in its metabolism. nih.gov

Enzymatic Cascade of this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, starting from acetyl-CoA and proceeding through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate. frontiersin.orgmdpi.com The final steps of the pathway, which are specific to MF synthesis, are of particular interest.

A critical enzyme in the final step of this compound (MF) synthesis is farnesoic acid O-methyltransferase (FAMeT). dpi.qld.gov.au This enzyme catalyzes the conversion of farnesoic acid (FA) to MF. researchgate.nettandfonline.com The inhibition of MF synthesis by eyestalk neuropeptides often involves the inhibition of FAMeT activity. bioone.orgoup.com

The gene encoding FAMeT has been cloned and characterized in several crustacean species, including the Indian white shrimp (Penaeus indicus), the ridgetail white prawn (Exopalaemon carinicauda), and the mud crab (Scylla paramamosain). researchgate.netnih.govtandfonline.com Multiple isoforms of the FAMeT gene have been identified in some species, suggesting a multi-gene family. dpi.qld.gov.au For instance, three isoforms of FAMeT have been found in the portunid crabs Portunus pelagicus and Scylla serrata. dpi.qld.gov.au The expression of FAMeT often correlates with physiological processes such as ovarian maturation, indicating its crucial role in reproduction. researchgate.net

Another key enzyme in the early stages of the biosynthetic pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov This enzyme is involved in the production of mevalonate, a precursor for MF. nih.gov In crustaceans, the highest levels of HMGR activity are found in the mandibular organ. nih.gov

This compound epoxidase (MFE) is a cytochrome P450 enzyme that catalyzes the epoxidation of farnesoic acid or this compound to form juvenile hormone III acid or juvenile hormone III, respectively. mdpi.com This enzyme is a key component in the final step of juvenile hormone biosynthesis in insects. mdpi.complos.org

While MF is the primary juvenile hormone-like compound in most crustaceans, the presence and function of MFE in these animals are areas of ongoing research. nih.govmdpi.com Some studies have identified a cytochrome P450 CYP15-like gene in crustaceans, which is homologous to the insect MFE. nih.govnih.gov In the mud crab Scylla paramamosain, the expression of this CYP15-like gene was predominantly found in the hepatopancreas rather than the mandibular organ. nih.govnih.gov This suggests that if epoxidized juvenile hormones do exist in crustaceans, they are likely synthesized in tissues other than the MO. nih.govnih.gov The functional role of MFE in crustaceans is still being elucidated, but it is thought to be involved in processes like ovarian development. mdpi.com

The genetic foundation of the this compound (MF) biosynthetic pathway has been increasingly clarified through molecular studies. The entire pathway, from acetyl-CoA to MF, involves a suite of genes encoding the necessary enzymes. mdpi.comnih.gov In the mud crab Scylla paramamosain, researchers have identified a complete set of genes for MF biosynthesis, including those involved in acetyl-CoA metabolism, the mevalonate pathway, and the final sesquiterpenoid synthesis steps. mdpi.comnih.gov

Studies have shown that the expression of these biosynthetic genes is predominantly high in the mandibular organ (MO), reinforcing its role as the primary site of MF synthesis. mdpi.comnih.gov For instance, the gene for juvenile hormone acid methyltransferase (JHAMT), which is functionally similar to FAMeT, is exclusively expressed in the MO of S. paramamosain. nih.govmdpi.com The discovery of multiple isoforms for enzymes like FAMeT in various crustacean species points to a multi-gene family, suggesting a degree of complexity and possibly functional redundancy in the genetic regulation of MF synthesis. dpi.qld.gov.au Furthermore, phylogenetic analyses indicate that the genes for juvenile hormone biosynthesis likely underwent evolutionary changes after the divergence of different crustacean species. mdpi.com

Neuroendocrine Regulation of this compound Synthesis

The synthesis of this compound (MF) in crustaceans is a tightly controlled process, primarily governed by a negative regulatory feedback loop originating from neurosecretory centers in the eyestalk. This intricate system ensures that MF is produced in appropriate quantities to regulate key physiological processes such as reproduction and development.

Mandibular Organ Inhibitory Hormone (MOIH) and its Role in Negative Regulation

The primary factor responsible for the negative regulation of MF synthesis is the Mandibular Organ-Inhibiting Hormone (MOIH). bioone.orgnih.gov This neuropeptide is produced by the X-organ-sinus gland complex located in the eyestalks of crustaceans. nih.govoup.com MOIH acts directly on the mandibular organs, the site of MF production, to suppress its synthesis. oup.comportlandpress.com

Research has shown that MOIH is a member of the crustacean hyperglycemic hormone (CHH) family of neuropeptides. bioone.orgnih.govnih.gov In the crab Cancer pagurus, two forms of MOIH, namely MOIH-1 and MOIH-2, have been identified. nih.gov MOIH-1 is a 78-residue peptide, and MOIH-2 is nearly identical with a single amino acid substitution. nih.gov Similarly, in the spider crab Libinia emarginata, three MOIHs have been isolated and identified as members of the CHH neuropeptide family. nih.gov The cDNA for one of these MOIHs in L. emarginata encodes a preprohormone of 137 amino acids, which is then processed into the mature 72-amino acid hormone. nih.gov

The inhibitory action of MOIH is achieved by targeting the final step in the MF biosynthetic pathway. bioone.orgportlandpress.com Specifically, MOIH inhibits the enzyme farnesoic acid O-methyltransferase (FAMeT), which is responsible for the methylation of farnesoic acid to form MF. bioone.orgportlandpress.comnih.gov This inhibition is dose-dependent, with the extent of inhibition varying depending on the reproductive stage of the animal. portlandpress.com For instance, in C. pagurus, the inhibitory effect of MOIH on FAMeT is most pronounced in animals in the early stages of ovarian development. portlandpress.com

Neurosecretory Centers (e.g., X-organ-sinus gland complex) Controlling MOIH Release

The X-organ-sinus gland (XO-SG) complex, a major neuroendocrine center in the eyestalks of decapod crustaceans, is responsible for the synthesis, storage, and release of MOIH. nih.govoup.comoncohemakey.com The X-organ consists of neuronal cell bodies that produce various neuropeptides, including MOIH. oncohemakey.com These neuropeptides are then transported down the axons to the sinus gland, which acts as a neurohemal organ, releasing the hormones into the hemolymph. bioone.orgoncohemakey.com

The surgical removal of the eyestalks, a procedure known as eyestalk ablation, leads to the removal of the XO-SG complex. This results in a significant increase in the activity of the mandibular organs and a subsequent rise in hemolymph MF levels. bioone.org This observation provides strong evidence for the inhibitory role of the XO-SG complex in regulating MF synthesis. bioone.org

In vitro studies have further confirmed the inhibitory action of sinus gland extracts on MF production by the mandibular organs. iwu.edu Crude extracts from the sinus gland of the lobster Homarus americanus were shown to cause a substantial decrease in MF synthesis. iwu.edu While a purified peptide from the extract also inhibited MF synthesis, its effect was not as potent as the crude extract, suggesting a possible synergistic action with other compounds from the sinus gland. iwu.edu

Interplay with Other Neuropeptides and Hormonal Axes

The regulation of MF synthesis is not solely dependent on MOIH but involves a complex interplay with other neuropeptides and hormonal axes. nih.govresearchgate.net The CHH family of neuropeptides, to which MOIH belongs, includes other important hormones such as molt-inhibiting hormone (MIH) and vitellogenesis-inhibiting hormone (VIH). bioone.orgwikipedia.org These hormones share structural similarities, suggesting a coordinated regulation of various physiological processes. nih.gov For example, the significant sequence similarity between MOIH and MIH in Cancer pagurus points towards a complex hormonal integration of somatic and gonadal growth. nih.gov

Furthermore, there is evidence of cross-reactivity and dual functions of some neuropeptides. A neuropeptide isolated from the spider crab Libinia emarginata was found to not only inhibit MF synthesis but also exhibit hyperglycemic activity, a characteristic function of CHH. nih.gov

The neuroendocrine regulation of reproduction also involves interactions with biogenic amines like serotonin (B10506). nih.gov In some species, serotonin has been shown to stimulate reproductive maturation, and this effect may be mediated through other neuropeptides like the red pigment concentrating hormone (RPCH). nih.gov In the red swamp crayfish, Procambarus clarkii, RPCH was found to promote the synthesis and release of MF from the mandibular organs. nih.gov

Additionally, MF itself is involved in a broader hormonal network, influencing the production of other key hormones. It has been shown to stimulate the synthesis and release of ecdysteroids, the molting hormones, from the Y-organs. nih.govcabidigitallibrary.org This indicates a feedback loop where MF can influence the very hormonal systems that regulate molting, a process closely linked to reproduction in many crustaceans.

Environmental and Physiological Modulators of this compound Titers

The levels of this compound (MF) in the hemolymph of crustaceans are not static but are influenced by a variety of external environmental cues and internal physiological states. ucf.edubiologists.com These modulators can act as signals that link environmental conditions to reproductive and developmental processes, with MF serving as a key endocrine mediator. ucf.edubiologists.com

Environmental factors such as salinity and temperature have a significant impact on MF titers. ucf.edubiologists.comresearchgate.net In the green crab, Carcinus maenas, exposure to dilute seawater (hypoosmotic stress) leads to a substantial increase in hemolymph MF levels, up to 10-fold higher than in crabs kept in isosmotic seawater. biologists.comresearchgate.net This response to low salinity suggests a role for MF in osmoregulation. researchgate.net

Temperature also plays a crucial role in modulating MF levels, often in conjunction with salinity. ucf.edubiologists.com In C. maenas, the effect of low salinity on MF levels is temperature-dependent. ucf.edubiologists.com For instance, in green-phase male crabs, a transfer to low salinity water at 18°C resulted in 100% of the crabs having detectable MF, whereas at 11°C, none had detectable levels. ucf.edubiologists.com This interaction between temperature and salinity highlights the complex ways in which environmental conditions can influence the endocrine system.

The physiological state of the animal, including its color phase, which is related to its molt cycle and reproductive status, also influences its response to environmental cues. ucf.edubiologists.com In C. maenas, red-phase males, which are in a terminal anecdysis and have higher mating success, show different MF responses to temperature and salinity compared to green-phase males. ucf.edubiologists.com These findings suggest that MF is a critical link between environmental signals, the animal's physiological condition, and the regulation of reproductive activities. ucf.edubiologists.com

The following table summarizes the effects of various environmental and physiological factors on MF levels in Carcinus maenas, based on published research findings:

Table 1: Influence of Environmental and Physiological Factors on this compound (MF) Levels in Carcinus maenas

| Factor | Condition | Effect on Hemolymph MF Levels | Reference(s) |

| Salinity | Transfer from isosmotic (27 ppt) to dilute (5 ppt) seawater | Up to 10-fold increase | biologists.comresearchgate.net |

| Exposure to concentrated seawater | No increase | researchgate.net | |

| Temperature | Green-phase males in 5 ppt (B1677978) seawater at 18°C | 100% of individuals with detectable MF | ucf.edubiologists.com |

| Green-phase males in 5 ppt seawater at 11°C | No individuals with detectable MF | ucf.edubiologists.com | |

| Red-phase males in 5 ppt seawater at 11°C or 18°C | 100% of individuals with detectable MF | ucf.edubiologists.com | |

| Color Phase | Red-phase males in 33 ppt seawater at 11°C or 18°C | ~30% of individuals with detectable MF | ucf.edubiologists.com |

| Green-phase males in 33 ppt seawater at 11°C or 18°C | <10% of individuals with detectable MF | ucf.edubiologists.com |

Molecular and Cellular Mechanisms of Methyl Farnesoate Action

Identification and Characterization of Methyl Farnesoate Receptors

The functional receptor for this compound (MfR) in crustaceans is understood to be a heterodimeric complex composed of two primary protein components. pnas.orgresearchgate.netscience.govplos.org This receptor system is crucial for transducing the hormonal signal into a cellular response.

Methoprene-tolerant (Met) Protein as a Key Receptor Component

The Methoprene-tolerant (Met) protein is a principal component of the this compound receptor. researchgate.netmdpi.com Met belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcriptional regulators, a group of proteins known for their roles in sensing environmental and developmental signals. researchgate.netcas.cz In crustaceans such as the mud crab (Scylla paramamosain) and the water flea (Daphnia magna), Met has been identified as the protein that directly binds to this compound. mdpi.comnih.gov

In Scylla paramamosain, the Met protein (Sp-Met) is composed of 1119 amino acids and has a predicted molecular weight of 124.666 kDa. mdpi.com Its structure features the conserved domains characteristic of the bHLH-PAS family, which are essential for its function in dimerization and DNA binding. mdpi.com While Met is the established receptor for juvenile hormone (JH) in insects, studies confirm its role as the MF-binding component in crustaceans, highlighting a conserved signaling molecule across these arthropod groups. frontiersin.orgnih.gov

Steroid Receptor Coactivator (SRC) in Receptor Complex Formation

The Met protein alone is insufficient to form a fully functional receptor. It requires a partner protein, the Steroid Receptor Coactivator (SRC), to form an active heterodimer. researchgate.netplos.org Like Met, SRC is also a member of the bHLH-PAS protein family. cas.cz The binding of this compound to Met is the critical event that stimulates the recruitment of and dimerization with SRC. researchgate.net This ligand-induced formation of the MF-Met-SRC complex creates an active transcription factor capable of modulating gene expression. researchgate.net The homolog of SRC in insects is known as Taiman (Tai) or FISC, underscoring the evolutionary conservation of this receptor complex. mdpi.com

Ligand Binding Dynamics and Structural Predictions of Receptor-Ligand Interactions

The activation of the this compound receptor follows a specific dynamic model. It is proposed that in its inactive state, the Met protein exists as multimers. researchgate.net Upon binding of this compound, these multimers dissociate, freeing the hormone-bound Met to dimerize with SRC, thereby forming the active receptor complex. researchgate.net This process has been demonstrated using advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) assays, which can monitor protein-protein interactions in live cells.

Computational modeling has provided further insights into the receptor-ligand interaction. The 3D structure of the Met protein from the mud crab (Sp-Met) was predicted using AlphaFold2, and subsequent docking analyses with this compound indicated a high-affinity binding within a pocket in the PAS-B domain. mdpi.comcas.cz Furthermore, in silico site-directed mutagenesis studies have suggested that the Met proteins in insects have evolved to possess a higher binding affinity for both this compound and its epoxidized form, juvenile hormone III, when compared to the Met proteins found in crustaceans. mdpi.com

Intracellular Signal Transduction Pathways

Once the active MF-Met-SRC receptor complex is formed, it initiates a cascade of intracellular events. This primarily involves the direct regulation of gene transcription, but can also be potentiated by other signaling pathways.

Activation of Downstream Signaling Cascades (e.g., MEK/ERK pathway)

The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation and differentiation. nih.govwikipedia.org It typically transduces signals from cell surface receptors to the nucleus. wikipedia.org While the MEK/ERK pathway is fundamental in many biological contexts, its direct activation by the nuclear MF-Met-SRC complex is not well-documented. frontiersin.orgresearchgate.net

However, evidence suggests that the transcriptional activity of the Met-SRC complex can be enhanced by parallel signaling pathways. In insects, juvenile hormone can act through membrane-associated receptors to activate the Phospholipase C (PLC) pathway. pnas.org This leads to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which then phosphorylates the Met and SRC/Tai proteins. pnas.org This phosphorylation enhances the ability of the receptor complex to activate gene expression, demonstrating a point of convergence between membrane-initiated and nuclear-initiated signaling. cas.czpnas.org This highlights that while the primary mechanism is genomic, other cascades can modulate the intensity of the hormonal response.

Transcriptional Regulation by Receptor Complexes

The primary function of the activated MF-Met-SRC complex is to act as a transcription factor. researchgate.net This complex binds to specific DNA sequences known as juvenile hormone response elements (JHREs), which are located in the regulatory regions of target genes. cas.czfrontiersin.org This binding initiates the transcription of these genes.

A principal and highly conserved target gene of the this compound signaling pathway is Krüppel homolog 1 (Kr-h1). frontiersin.orgnih.govmdpi.com The induction of Kr-h1 is a direct response to the activated receptor complex. pnas.orgnih.gov In turn, the Kr-h1 protein acts as a transcriptional repressor of genes that promote metamorphosis, such as E93 and Broad-Complex (Br-C). mdpi.comfrontiersin.org By activating Kr-h1, this compound effectively maintains the juvenile or larval state and prevents premature metamorphosis. mdpi.com Studies involving the knockdown of Met in crabs have confirmed this pathway, showing a significant reduction in the expression of Kr-h1 and E93. mdpi.comnih.gov Beyond metamorphosis, the MF-Met-SRC complex also regulates genes involved in vitellogenesis (yolk production) and, in daphnids, the determination of male sex. researchgate.netnih.govmdpi.com

Table of Proteins

| Protein Name | Abbreviation | Family | Function | Organism Examples |

| Methoprene-tolerant | Met | bHLH-PAS | Binds this compound; component of the Mf receptor. | Scylla paramamosain, Daphnia magna |

| Steroid Receptor Coactivator | SRC | bHLH-PAS | Dimerizes with Met to form the active receptor complex. | Daphnia pulex, Aedes aegypti (as FISC) |

| Krüppel homolog 1 | Kr-h1 | Zinc Finger | Transcription factor; primary response gene to MF signaling; represses metamorphosis. | Scylla paramamosain, Drosophila melanogaster |

| Ecdysone-induced protein 93 | E93 | - | Transcription factor; promotes metamorphosis; repressed by Kr-h1. | Scylla paramamosain, Drosophila melanogaster |

| Ecdysone (B1671078) Receptor | EcR | Nuclear Receptor | Receptor for ecdysteroids; involved in metamorphosis. | Scylla paramamosain |

| Broad-Complex | Br-C | Zinc Finger | Transcription factor; promotes pupal formation; repressed by Kr-h1. | Drosophila melanogaster |

Post-Translational Modifications and Enzyme Activity Modulation

The molecular action of this compound (MF) can manifest through the modulation of enzyme activity. Research indicates that MF can influence various biological processes by altering the activity levels of key enzymes. mdpi.comscilit.com While post-translational modifications (PTMs) are a fundamental mechanism for regulating protein function, direct regulation of PTMs as a primary mechanism of MF action on target proteins is not extensively documented in current literature. wikipedia.orgabcam.comthermofisher.com PTMs, such as the isomerization of amino acids, are noted in other crustacean hormonal pathways, for instance, within the crustacean hyperglycemic hormone (CHH) superfamily which can, in turn, regulate MF synthesis. nih.govntou.edu.twoup.com However, the direct influence of MF on the PTM status of other proteins is an area requiring further investigation.

The primary evidence for MF's role in this area lies in its ability to modulate the activity of various enzymes. Studies in the freshwater shrimp Neocaridina denticulata have shown that exposure to MF affects the activity of several digestive and antioxidant enzymes. mdpi.comscilit.com For example, long-term exposure to MF was found to generally decrease the activities of digestive enzymes such as amylase, lipase (B570770), and trypsin. scilit.com In contrast, the same study noted an increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GSH-PX) and levels of malondialdehyde (MDA), while superoxide (B77818) dismutase (SOD) activity decreased. scilit.com This suggests that MF can regulate metabolic and stress-response pathways by directly or indirectly altering the catalytic efficiency of the enzymes involved. The regulation of enzyme activity appears to be a significant pathway through which MF exerts its physiological effects, influencing processes from metabolism to growth and stress response. mdpi.comontosight.ai

**Table 1: Research Findings on Enzyme Activity Modulation by this compound in *Neocaridina denticulata***

| Enzyme/Compound | Observed Effect after 40 Days of MF Exposure | Biological Process | Reference |

|---|---|---|---|

| Amylase (AMS) | General Decrease | Digestion/Metabolism | scilit.com |

| Lipase (LPS) | General Decrease | Digestion/Metabolism | scilit.com |

| Trypsin (Try) | General Decrease | Digestion/Metabolism | scilit.com |

| Superoxide Dismutase (SOD) | General Decrease | Antioxidant Defense | scilit.com |

| Glutathione Peroxidase (GSH-PX) | Increased Activity | Antioxidant Defense | scilit.com |

| Malondialdehyde (MDA) | Increased Levels | Oxidative Stress Marker | scilit.com |

This compound Binding Proteins (MFBPs)

Role of MFBPs in Transport and Stability of this compound in Hemolymph

This compound is a hydrophobic molecule, and its transport through the aqueous environment of the hemolymph requires a carrier. This compound Binding Proteins (MFBPs) fulfill this critical role. researchgate.netresearchgate.net After being synthesized and released from the mandibular organs, MF binds to these specific proteins in the hemolymph. researchgate.netresearchgate.net This binding is essential for several reasons. Firstly, it solubilizes MF, facilitating its transport from the site of synthesis to distant target tissues throughout the crustacean's body. researchgate.net

Secondly, MFBPs protect MF from non-specific uptake and metabolic degradation by enzymes present in the hemolymph. researchgate.netucanr.edu This protective binding ensures that the hormone remains intact and active until it reaches its target cells, thereby increasing its biological half-life. The existence of MFBPs has been confirmed in the hemolymph of several crustacean species, including the spider crab Libinia emarginata and the Dungeness crab Cancer magister. researchgate.netcapes.gov.br In C. magister, two specific MFBPs with molecular masses of 34 and 44 kDa were identified in the hemolymph. nih.gov These proteins were shown to bind MF with a high degree of specificity and affinity. capes.gov.brnih.gov The presence of these carrier proteins underscores their central role in the endocrine signaling pathway of this compound.

Structural Homology and Functional Divergence of MFBPs

Structurally, crustacean MFBPs show homology to the juvenile hormone binding proteins (JHBPs) found in insects. researchgate.net This suggests a common evolutionary origin for these carrier proteins within arthropods. Both MFBPs and JHBPs are crucial for transporting their respective sesquiterpenoid hormone ligands—MF in crustaceans and juvenile hormone (JH) in insects. researchgate.netplos.org

Despite this structural similarity, there is clear functional divergence. The primary divergence lies in their ligand specificity. MFBPs exhibit a higher binding affinity for this compound compared to juvenile hormones or other related compounds. capes.gov.br Conversely, insect JHBPs are highly specific for their respective JH homologs. For example, competitive binding studies in Libinia emarginata demonstrated that the hemolymph MFBP has a much higher affinity for MF than for JH I, II, or III. capes.gov.br Similarly, research on silkworm JHBP showed that while it binds JH effectively, it does not bind the unepoxidated form, this compound, with any significant affinity. plos.org This specificity ensures that the distinct hormonal signals of MF and JH are correctly transduced in crustaceans and insects, respectively, despite the structural similarity of the carrier proteins and the hormones themselves. This functional divergence highlights the evolutionary adaptation of these binding proteins to accommodate the specific physiological needs of different arthropod lineages.

Table 2: Characteristics of Identified this compound Binding Proteins (MFBPs) in Crustaceans

| Species | Tissue | Apparent Molecular Mass (kDa) | Dissociation Constant (Kd) for MF | Reference |

|---|---|---|---|---|

| Libinia emarginata | Hemolymph | Not specified in text | 4.5 x 10⁻⁶ M | capes.gov.br |

| Libinia emarginata | Ovaries, Testes | 97, 70 (Ovary); 29 to 116 (Testis) | Not specified in text | researchgate.net |

| Cancer magister | Hemolymph | 34 and 44 | ~145 nM | nih.gov |

| Procambarus clarkii | Hemolymph | Not specified in text | Not specified in text | ucanr.edu |

Physiological Roles of Methyl Farnesoate in Invertebrate Systems

Regulation of Reproductive Processes

Methyl farnesoate is a central hormone in the control of invertebrate reproduction, influencing everything from the development of reproductive organs to mating behaviors. Its role is integral to the reproductive success of many species.

Ovarian Maturation and Vitellogenesis

This compound plays a significant role in female reproductive processes, specifically in ovarian maturation and vitellogenesis, the process of yolk protein synthesis and accumulation in oocytes. researchgate.netnih.gov The synthesis of MF by the mandibular organs is often highest in females during vitellogenesis. researchgate.nettandfonline.comresearchgate.net

Numerous studies have demonstrated a positive correlation between MF levels and ovarian development. For instance, in the spider crab Libinia emarginata, hemolymph MF concentrations increase with the onset and progression of ovarian maturation. oup.com Similarly, in various decapod species, elevated MF levels in the hemolymph are linked to vitellogenesis. researchgate.net The administration of MF has been shown to stimulate ovarian maturation and vitellogenesis in several crustaceans, including the commercial shrimp Penaeus vannamei, the crayfish Procambarus clarkii, and the crabs Oziotelphusa senex senex and Travancoriana schirnerae. mdpi.comoup.comekb.eg In P. vannamei, MF treatment enhanced egg production and nearly doubled the number of larvae produced. oup.com In T. schirnerae, MF administration induced significant ovarian growth, characterized by increased ovarian indices and oocyte diameter. ekb.eg

The mechanism of MF action often involves the stimulation of vitellogenin (Vg) synthesis, the precursor to the major yolk protein. mdpi.com Elevated Vg levels following MF administration have been reported in species such as L. emarginata, P. vannamei, and O. senex senex. researchgate.net Research on the mud crab Scylla paramamosain has shown that MF induces the expression of both Krüppel homolog 1 (Sp-Kr-h1) and Vitellogenin (Vg) in the hepatopancreas, indicating that Sp-Kr-h1 is an essential factor in MF-regulated vitellogenesis. mdpi.com

The following table summarizes the effects of this compound on ovarian maturation and vitellogenesis in various crustacean species based on research findings.

| Species | Effect of MF Administration | Key Findings |

| Libinia emarginata (Spider Crab) | Stimulates ovarian maturation and vitellogenesis. oup.comresearchgate.net | Increased hemolymph MF levels correlate with ovarian development. oup.com |

| Penaeus vannamei (Pacific White Shrimp) | Enhances egg production and larval output. oup.comresearchgate.net | Nearly doubled the number of larvae produced in maturation trials. oup.com |

| Procambarus clarkii (Red Swamp Crayfish) | Promotes ovarian development and maturation. mdpi.comoup.com | Significantly increased ovary weights and gonadosomatic indices. oup.com |

| Oziotelphusa senex senex (Freshwater Crab) | Induces ovarian maturation and vitellogenesis. oup.comresearchgate.net | Significantly increased ovary weights and gonadosomatic indices. oup.com |

| Travancoriana schirnerae (Freshwater Crab) | Induces ovarian growth and maturation. ekb.eg | Marked increase in ovarian index, oocyte diameter, and gonial proliferation. ekb.eg |

| Scylla paramamosain (Mud Crab) | Induces vitellogenesis. mdpi.com | Promotes the expression of Krüppel homolog 1 and Vitellogenin. mdpi.com |

Testicular Development and Spermatogenesis

This compound is also a key regulator of male reproductive processes, including testicular development and spermatogenesis. researchgate.netbiologists.com In several crustacean species, there is a strong correlation between MF levels and male reproductive fitness. researchgate.netucf.edu

In the spider crab Libinia emarginata, males with larger reproductive systems and those exhibiting active reproductive behavior have higher titers of MF. researchgate.nettandfonline.comresearchgate.net Similarly, in the green crab, Carcinus maenas, males in the red-phase, which are more reproductively active, are more likely to have detectable levels of MF in their hemolymph and possess a higher testicular index compared to their green-phase counterparts. biologists.comucf.edu

Direct administration of MF has been shown to stimulate testicular growth in a variety of crustaceans. biologists.com For example, MF treatment has been demonstrated to increase testicular growth in the freshwater field crab Oziotelphusa senex senex and the freshwater prawn Macrobrachium malcolmsonii. ucf.edu In C. maenas, treatments that elevate MF levels, such as injection of MF or exposure to environmental conditions that naturally increase MF, lead to a significant increase in the testicular index of green-phase males. biologists.comucf.edu Studies on the narrow-clawed crayfish Pontastacus leptodactylus have shown that MF injection significantly increases spermatozoa production, reproductive system weight, and both the gonadosomatic and testicular indices. scielo.br

The table below presents research findings on the impact of this compound on testicular development and spermatogenesis in different crustacean species.

| Species | Effect of MF Administration | Key Findings |

| Libinia emarginata (Spider Crab) | Correlated with larger reproductive systems. researchgate.netresearchgate.net | Higher MF titers are associated with reproductively active male morphotypes. researchgate.net |

| Carcinus maenas (Green Crab) | Stimulates testicular development. biologists.comucf.edu | Treatments that increase MF levels lead to a higher testicular index. biologists.comucf.edu |

| Oziotelphusa senex senex (Freshwater Crab) | Increases testicular growth. ucf.eduscielo.br | MF injection leads to increased testicular weight, diameter, and size. scielo.br |

| Macrobrachium malcolmsonii (Freshwater Prawn) | Increases testicular growth. ucf.edubiologists.com | MF injection significantly increased the testicular index. scielo.br |

| Pontastacus leptodactylus (Narrow-clawed Crayfish) | Increases spermatozoa production and testicular indices. scielo.br | MF injection significantly increased spermatozoa count and reproductive system weight. scielo.br |

Modulation of Reproductive Behavior in Males

Beyond its role in the development of reproductive tissues, this compound also influences male reproductive behavior. researchgate.net In several crustacean species, higher levels of MF are associated with more aggressive and active mating behaviors. researchgate.nettandfonline.com

A well-documented example is the spider crab, Libinia emarginata. oup.com In this species, distinct male morphotypes exist with differing reproductive strategies and corresponding MF levels. oup.com Males with abraded or old-shell exoskeletons, which are typically more reproductively active, have larger reproductive systems, larger claws, and significantly higher concentrations of MF in their hemolymph. oup.com These high MF levels are correlated with enhanced reproductive behaviors, such as actively competing for and mating with females. oup.comresearchgate.netresearchgate.net

This suggests that this compound acts as a key hormonal signal that not only prepares the male for reproduction physiologically but also triggers the behavioral displays necessary for successful mating.

Role in Sex Determination and Differentiation (e.g., Daphnia)

In some invertebrates, this compound plays a fundamental role in the very determination of sex. researchgate.netechelon-inc.com The water flea, Daphnia magna, provides a classic example of this phenomenon. researchgate.net Daphnia reproduce through cyclical parthenogenesis, producing female offspring asexually under favorable conditions. researchgate.net However, in response to environmental cues that signal impending adversity, they switch to sexual reproduction, which requires the production of males. researchgate.net

Research has demonstrated that this compound is the endocrine factor that mediates this switch. researchgate.net Exposure of female Daphnia to MF can induce the production of male offspring. researchgate.netoup.com This process is concentration-dependent, with increasing levels of MF leading to a higher percentage of males in the brood. echelon-inc.comresearchgate.net The sensitive period for this hormonal influence occurs during a specific window of ovarian egg development. researchgate.net In the absence of an MF signal during this critical period, the offspring develop as females. researchgate.net This indicates that MF acts as a male sex determinant, programming the embryos to develop into males. researchgate.net Further research has shown that environmental cues like photoperiod and temperature regulate male production by influencing the this compound signaling pathway, specifically by affecting the levels of the MF receptor subunit, Met. biologists.com

Control of Molting and Metamorphosis

This compound is also implicated in the control of developmental processes such as molting and metamorphosis, often acting in concert with or antagonistically to other hormones like ecdysteroids. frontiersin.org

Influence on Molting Cycle Progression

The role of this compound in the molting cycle of crustaceans is complex and appears to be species-specific. oup.comomicsonline.org In some cases, MF has been shown to have a juvenilizing effect, similar to juvenile hormone in insects, by maintaining larval characteristics and delaying metamorphosis. oup.com For instance, in the prawn Macrobrachium rosenbergii, high levels of MF can delay larval development. mdpi.com Exogenous administration of MF to late-stage larvae of this species resulted in the formation of larval intermediates. oup.com

Conversely, in other species, MF appears to promote molting. oak.go.kr In the crayfish Procambarus clarkii, MF concentrations rise during the premolt stage and decline post-molt, a pattern that mirrors ecdysteroid levels. omicsonline.orgoak.go.kr Furthermore, MF injection has been found to accelerate molting in both male and female freshwater crabs, Oziotelphusa senex senex. oak.go.kr It is suggested that MF may induce molting by stimulating the synthesis and release of ecdysteroids from the Y-organs, the site of ecdysteroid production. omicsonline.orgfra.go.jp

The dual nature of MF's influence on molting and metamorphosis highlights its role as a critical regulator that helps to coordinate development with reproductive timing and environmental conditions.

Interaction with Ecdysteroids and Molt-Inhibiting Hormone (MIH) in Molting Regulation

The process of molting in crustaceans is a complex interplay of hormonal signals, with this compound (MF), ecdysteroids, and Molt-Inhibiting Hormone (MIH) as key regulators. omicsonline.org MF is recognized for its role in inducing molting by stimulating the synthesis and release of ecdysteroids from the Y-organs. omicsonline.org This stimulatory effect of MF on ecdysteroid production is a crucial step in initiating the molt cycle. oup.com

The regulatory network also involves inhibitory signals. MIH, a neuropeptide produced in the X-organ-sinus gland complex of the eyestalk, acts to suppress the synthesis of ecdysteroids by the Y-organs. oup.comvliz.be Similarly, the synthesis of MF in the mandibular organs is under the negative control of mandibular organ-inhibiting hormone (MOIH), another peptide from the eyestalk complex. oup.comvliz.be Therefore, the removal of the eyestalks eliminates the source of both MIH and MOIH, leading to an increase in the levels of both ecdysteroids and MF in the hemolymph, which in turn promotes molting. frontiersin.org

The interaction between these hormones is not unidirectional. Evidence suggests a feedback mechanism where ecdysteroids can influence the expression of MIH. plos.org At the early premolt stage, elevated levels of ecdysteroids may positively affect MIH expression in the eyestalk ganglia. plos.org This increase in MIH could then, at the postmolt stage, inhibit the Y-organs, thereby reducing ecdysteroid synthesis and resetting the molt cycle. plos.org The actions of ecdysteroids are mediated through their receptor, a heterodimer of the ecdysone (B1671078) receptor (EcR) and retinoid X receptor (RXR). plos.org Interestingly, it has been suggested that the RXR in some crustaceans may directly bind to MF. plos.org

The coordinated action of MF and ecdysteroids is essential for the precise regulation of molting. mdpi.com The interplay between the stimulatory effects of MF and the inhibitory actions of MIH on ecdysteroid synthesis ensures that molting occurs in a controlled and timely manner, which is vital for the growth and development of crustaceans. omicsonline.orgoup.com

Anti-Metamorphic Effects in Larval Development and Juvenile Morphology Maintenance

This compound (MF) plays a significant role in preventing premature metamorphosis and maintaining juvenile characteristics in many invertebrates, acting as a "status quo" hormone for larval development. calstate.edu This function is analogous to the role of juvenile hormones (JHs) in insects, where MF is a direct precursor to JH III. nih.govplos.org

In crustaceans, MF has been shown to inhibit the transition to adult forms. nih.gov Studies on various crustacean species have demonstrated that the administration of MF can delay or disrupt metamorphosis. For instance, in the prawn Macrobrachium rosenbergii, higher levels of MF were found to retard late larval growth and affect the patterns of metamorphosis. capes.gov.br Similarly, in the mud crab Scylla paramamosain, MF has been proven to prohibit larval metamorphosis. mdpi.com This inhibitory effect is mediated through the methoprene-tolerant (Met) receptor, and the MF-Met signaling pathway appears to be conserved. mdpi.com

The anti-metamorphic action of MF is often dose-dependent. researchgate.net In Drosophila, MF produced by the larval corpus allatum exerts its anti-metamorphic effects both directly, by acting through JH receptors (Met and Gce), and indirectly, after being converted to other active juvenile hormones like JH III bisepoxide (JHB3). plos.org Knocking out enzymes involved in MF and JH biosynthesis in mosquitoes leads to death at the onset of metamorphosis, highlighting the critical role of these sesquiterpenoids in preventing premature adult development. pnas.orgpnas.org

The maintenance of juvenile morphology is crucial for the proper development and survival of larval stages. By preventing the premature expression of adult features, MF ensures that the larva can complete its developmental program successfully. calstate.edu The decline in MF levels at specific developmental time points is a critical trigger for the initiation of metamorphosis. calstate.edu

Induction of Larval Intermediate Phenotypes

The administration of this compound (MF) during larval development can lead to the emergence of intermediate phenotypes, which exhibit a mixture of larval and post-larval characteristics. This phenomenon underscores the morphogenetic role of MF and its influence on the timing and coordination of developmental events.

In the freshwater prawn Macrobrachium rosenbergii, treatment with MF significantly affected the patterns of metamorphosis, leading to the appearance of individuals with both larval and post-larval morphology and behavior. capes.gov.brresearchgate.net The study defined three types of intermediate individuals, with two of these types being found exclusively in the MF-treated groups. researchgate.net The abundance of these intermediate specimens increased with higher concentrations of MF, suggesting a dose-dependent effect on the disruption of normal metamorphosis. researchgate.net

Similarly, in the mud crab Scylla paramamosain, knocking down the expression of the MF receptor, Sp-Met, in the fourth zoea stage induced pre-metamorphosis phenotypes, further confirming the role of the MF signaling pathway in controlling the transition between larval stages. mdpi.com These findings suggest that precise regulation of MF levels is crucial for the successful and complete transition from larva to juvenile. Disruptions in this hormonal signaling can result in developmental abnormalities and the formation of non-viable intermediate forms.

Influence on Growth and Metabolism

Regulation of Somatic Growth and Development

This compound (MF) has been shown to have a complex and often dose-dependent effect on the somatic growth of invertebrates. mdpi.comscilit.com While it is involved in promoting growth in some contexts, high concentrations can have an inhibitory effect.

In the freshwater shrimp Neocaridina denticulata, low concentrations of MF in the diet led to significantly enhanced growth in body length after 40 days, whereas higher concentrations appeared to restrict growth by modulating exoskeleton-related genes. mdpi.comscilit.com An initial inhibitory effect on body length was observed at day 30, indicating a time-dependent aspect to its action. mdpi.comscilit.com In the tadpole shrimp Triops longicaudatus, lower concentrations of MF affected fecundity, while higher concentrations were found to reduce somatic growth. nih.gov

Studies on cladocerans of the genus Moina have also shown that MF in the culture medium can lead to a decrease in the specific rate of somatic growth. researchgate.net This suggests that elevated levels of MF can be detrimental to normal growth processes.

Effects on Digestive Enzyme Activity and Nutrient Metabolism

In a study on the freshwater shrimp Neocaridina denticulata, dietary MF was found to generally decrease the activities of amylase (AMS), lipase (B570770) (LPS), and trypsin (Try) after 40 days of exposure. mdpi.comscilit.com Specifically, low concentrations of MF had a significant inhibitory effect on amylase activity, suggesting an impact on digestive function. mdpi.com

Conversely, in the Chinese mitten crab, Eriocheir sinensis, unilateral eyestalk ablation, which is known to increase the levels of hormones like MF, resulted in a significant increase in the activity of α-amylase and lipase. nih.gov This suggests that the effect of MF on digestive enzymes can be species-specific and potentially influenced by complex interactions with other hormones.

Transcriptomic studies in N. denticulata have indicated that MF regulates metabolic pathways. mdpi.com A medium concentration of MF appeared to enhance growth by optimizing these pathways. mdpi.comscilit.com In the swimming crab Portunus trituberculatus, numerous genes involved in food digestion and nutrient metabolism have been identified in the hepatopancreas, highlighting the molecular machinery that MF could potentially influence. nih.gov These genes include those for various lipases, which are crucial for lipid digestion and energy storage. nih.gov

The following table summarizes the effects of this compound on digestive enzyme activity in Neocaridina denticulata after 40 days of feeding.

| Enzyme | Effect of this compound |

|---|---|

| Amylase (AMS) | Generally decreased; significantly inhibited by low concentrations |

| Lipase (LPS) | Generally decreased |

| Trypsin (Try) | Generally decreased |

Modulation of Cellular Stress Responses and Antioxidant Capacity

This compound (MF) has been shown to modulate cellular stress responses and the antioxidant capacity of invertebrates, although the effects can be complex and dose-dependent. Environmental stressors, such as changes in salinity, can lead to increased production of reactive oxygen species (ROS), and MF levels have been observed to increase in response to osmotic stress. biologists.com

In the freshwater shrimp Neocaridina denticulata, exposure to MF led to changes in antioxidant enzyme activities. mdpi.comscilit.com The activity of superoxide (B77818) dismutase (SOD) was generally decreased in MF dietary groups, suggesting that high MF intake might lead to a reduction in antioxidant capacity. mdpi.comscilit.com Concurrently, the concentration of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative damage, was significantly higher in the medium-concentration MF group. mdpi.comscilit.com However, glutathione (B108866) peroxidase (GSH-PX) activity did not show significant changes. mdpi.comscilit.com

Transcriptomic analysis in N. denticulata further revealed that high concentrations of MF appeared to restrict growth by modulating cellular stress genes. mdpi.comscilit.com In Daphnia magna, exposure to certain endocrine-disrupting chemicals that can interfere with MF signaling pathways resulted in the induction of antioxidant pathways, such as those involving peroxidase activity. escholarship.org

These findings suggest that while MF is a crucial signaling molecule for development and reproduction, fluctuations in its levels, either due to environmental stress or experimental manipulation, can impact the organism's ability to cope with oxidative stress. The modulation of antioxidant defenses appears to be a key aspect of the physiological response to changes in MF signaling.

The following table summarizes the effects of this compound on cellular stress and antioxidant markers in Neocaridina denticulata after 40 days of feeding.

| Marker | Effect of this compound |

|---|---|

| Superoxide Dismutase (SOD) | Generally decreased |

| Malondialdehyde (MDA) | Significantly increased in the medium-concentration group |

| Glutathione Peroxidase (GSH-PX) | No significant change |

Adaptation to Environmental Factors

This compound (MF) is a crucial endocrine link that transduces environmental signals into physiological responses, enabling invertebrates to adapt to changing conditions. psu.edubiologists.com Its role is particularly well-documented in crustaceans, where hemolymph levels of MF fluctuate in response to various environmental stressors, including changes in salinity, temperature, and oxygen levels. biologists.commdpi.commdpi.com These fluctuations are not merely a direct result of stress but are often part of a complex adaptive mechanism. uchicago.edu

Salinity Stress

One of the most significant roles of MF in environmental adaptation is its involvement in the response to osmotic stress, particularly in estuarine crustaceans that experience wide variations in salinity. nih.gov Studies on the green crab, Carcinus maenas, have demonstrated a direct relationship between hypo-osmotic conditions and circulating MF levels.

When green crabs are transferred from full-strength seawater to dilute, hypo-osmotic seawater, their hemolymph MF levels increase dramatically. nih.gov This response is delayed, with MF levels beginning to rise approximately 6 hours after the transfer and reaching a maximum at 48 hours, coinciding with the point of acclimation. nih.gov The elevated MF levels are sustained as long as the crabs remain in the low-salinity environment and return to baseline levels when the animals are moved back to full-strength seawater. nih.gov This suggests a potential role for MF in the physiological processes of osmoregulation. nih.gov Interestingly, this response is specific to hypo-osmotic stress, as exposure to hyper-osmotic (concentrated) seawater does not trigger a similar rise in MF levels. researchgate.net

The response to salinity can also be influenced by other factors, such as the animal's life stage or color phase, as seen in Carcinus maenas. psu.edu

Interactive Data Table: Effect of Hypo-osmotic Stress on this compound (MF) in Carcinus maenas

| Condition | Time Post-Transfer | Hemolymph Osmolality | Hemolymph MF Level | Reference |

| 100% Seawater (Control) | - | ~800 mOsm/kg | Basal | nih.gov |

| Transfer to Dilute Seawater | 6 hours | Decreasing | Begins to rise | nih.gov |

| Dilute Seawater | 48 hours | Acclimation Level | Maximum (up to 10-fold increase) | nih.govresearchgate.net |

| Return to 100% Seawater | - | Increasing | Returns to basal | nih.gov |

Temperature Stress

Temperature is another critical environmental factor that influences MF synthesis and circulation. biologists.com In crustaceans like the spider crab (Libinia emarginata) and the green crab (Carcinus maenas), exposure to elevated temperatures has been shown to cause an increase in hemolymph MF levels. uchicago.edu However, unlike the sustained elevation seen with low salinity, the response to thermal stress can be transient, with MF levels declining to control levels after a few days, suggesting a process of acclimation. uchicago.edu

The interaction between temperature and salinity reveals a more complex regulatory system. In green-phase Carcinus maenas, exposure to low salinity (5 ppt) at a low temperature (11°C) does not elicit an MF response. psu.edu However, when the temperature is raised to 18°C, 100% of the green-phase males exhibit detectable MF levels in the same low-salinity water. biologists.compsu.edu This indicates that temperature can act as a permissive factor for the MF response to salinity stress. psu.edu

Interactive Data Table: Combined Effects of Salinity and Temperature on MF in Carcinus maenas (Green Phase vs. Red Phase)

| Crab Phase | Seawater (ppt) | Temperature (°C) | Percentage of Males with Detectable MF | Reference |

| Green Phase | 33 | 11 | <10% | biologists.compsu.edu |

| Green Phase | 33 | 18 | <10% | biologists.compsu.edu |

| Green Phase | 5 | 11 | 0% | biologists.compsu.edu |

| Green Phase | 5 | 18 | 100% | biologists.compsu.edu |

| Red Phase | 33 | 11 or 18 | ~30% | biologists.compsu.edu |

| Red Phase | 5 | 11 or 18 | ~92-100% | biologists.compsu.edu |

Hypoxia and Other Stressors

MF is also implicated in the response to other environmental challenges, such as hypoxia (low oxygen). researchgate.net Invertebrates have developed numerous strategies to cope with hypoxic conditions, and hormonal regulation is a key component of this response. researchgate.net In Daphnia magna, environmental stress signaling, which can include factors like hypoxia, leads to the co-elevation of hemoglobin accumulation and the production of male offspring, two processes that are mediated by the MF signaling pathway. psu.edunih.gov This suggests that MF acts as a transducer, converting environmental cues that signal deteriorating conditions into a reproductive strategy switch from asexual to sexual reproduction, which produces resilient resting eggs. psu.eduresearchgate.net

Furthermore, stressors such as physical handling can cause a rapid and marked, though often transient, increase in MF levels. uchicago.educalstate.edu The elevation of MF in response to a variety of stressors highlights its central role in a generalized stress response pathway in many invertebrates. mdpi.comuchicago.edu

Comparative and Evolutionary Endocrinology of Methyl Farnesoate

Homology and Functional Analogy with Insect Juvenile Hormones (JHs)

Methyl farnesoate (MF) is a sesquiterpenoid compound that is structurally and functionally analogous to insect juvenile hormones (JHs), particularly JH III. nih.govresearchgate.nettandfonline.com MF is considered the unepoxidated form of JH III, differing only by the absence of an epoxide group at the terminal end. nih.govresearchgate.net This close chemical relationship underlies their similar roles in regulating key physiological processes in arthropods.

In crustaceans, MF is synthesized by the mandibular organs and is recognized as the "crustacean JH". mdpi.commdpi.com It plays crucial roles in reproduction, molting, and metamorphosis. mdpi.comnih.gov Extensive research has demonstrated that MF enhances reproductive maturation in numerous crustacean species. oup.comresearchgate.net For instance, higher levels of MF are associated with vitellogenesis (yolk production) in females and the development of large reproductive systems and aggressive mating behaviors in males. researchgate.net

The functional parallels between MF in crustaceans and JHs in insects are striking. researchgate.net Both hormones are involved in:

Reproduction: In many insects, JHs are essential for stimulating vitellogenesis and oogenesis (egg production). frontiersin.org Similarly, MF acts as a gonadotropin in crustaceans, with implantation of mandibular organs leading to increased gonad indices. researchgate.nettandfonline.com

Metamorphosis and Development: JHs in insects are known for their "status quo" function, maintaining larval characteristics and preventing premature metamorphosis. plos.org MF exhibits similar effects in late larval and juvenile stages of crustaceans. oup.com However, in early larval development of both crustaceans and some other invertebrates, MF and JHs appear to be stimulatory to morphogenesis. oup.comresearchgate.net In the fruit fly Drosophila melanogaster, MF has a dual role, acting as a hormone itself and as a precursor to JH III bisepoxide (JHB3), both of which prevent metamorphosis. plos.org

The discovery of MF and its functions in crustaceans provided a crucial link in understanding the evolution of hormonal regulation within the arthropods. oup.comscispace.com

Phylogenetic Distribution of this compound and Related Sesquiterpenoids in Arthropods

The presence and function of sesquiterpenoids are not limited to insects and crustaceans but are distributed across the arthropod phylum, suggesting an ancient origin for this class of hormones. mdpi.comscispace.comnih.gov

Table 1: Distribution and Types of Major Sesquiterpenoids in Arthropods

| Arthropod Group | Major Sesquiterpenoid(s) | Primary Functions |

| Crustacea | This compound (MF) | Reproduction, molting, metamorphosis mdpi.comnih.gov |

| Hexapoda (Insects) | Juvenile Hormones (JH 0, I, II, III, JHB3, JHSB3), MF | Metamorphosis, reproduction, diapause, polyphenisms mdpi.comfrontiersin.orgwikipedia.org |

| Chelicerata | This compound (MF) | Development, reproduction mdpi.comnih.gov |

| Myriapoda | Genes for sesquiterpenoid biosynthesis present | Functions under investigation mdpi.comnih.gov |

While JH III is the most common juvenile hormone across most insect orders, other forms exist. wikipedia.org Lepidoptera (butterflies and moths) exclusively produce JH 0, JH I, and JH II in addition to JH III. mdpi.com Higher Diptera, like Drosophila, produce JH III bisepoxide (JHB3), and Hemiptera can produce JH III skipped bisepoxide (JHSB3). frontiersin.orgplos.org this compound itself has been identified in the hemolymph of several insects and plays a hormonal role. frontiersin.orgplos.org

In non-insect arthropods, the study of sesquiterpenoids is less extensive but points to a conserved role. mdpi.com In chelicerates, such as the spider mite Tetranychus urticae, the enzymes for the mevalonate (B85504) pathway leading to MF production have been identified, and the presence of MF has been confirmed. mdpi.comnih.gov It is likely the final product in this species as the epoxidase enzyme needed to convert MF to JH is absent. mdpi.com The presence of genes for the sesquiterpenoid biosynthesis pathway has also been confirmed in myriapods (centipedes and millipedes), indicating a deep evolutionary history of this hormonal system within arthropods. mdpi.comnih.gov

Evolutionary Conservation of this compound Signaling Pathways

The signaling pathways for this compound and juvenile hormones show a remarkable degree of evolutionary conservation across arthropods, centered around a specific nuclear receptor. scispace.compnas.org

The primary receptor for both MF and JHs is a protein called Methoprene-tolerant (Met). pnas.orgmdpi.com Met is a ligand-activated transcription factor belonging to the bHLH-PAS family of proteins. pnas.org The ability of both the insect hormone (JH) and the crustacean hormone (MF) to activate Met orthologs in both insects and crustaceans suggests that the role of Met in sesquiterpenoid signaling predates the evolutionary split between Hexapoda and Crustacea. pnas.org

Key components of the signaling pathway include:

Receptor: Methoprene-tolerant (Met) and in some cases its paralog, Germ-cell expressed (Gce). frontiersin.orgplos.org Both JH and MF can bind to and activate these receptors. plos.orgpnas.org

Downstream Effector: Krüppel-homolog 1 (Kr-h1) is a primary response gene that is induced upon the binding of the hormone to the Met receptor. plos.org This MF-Met→Kr-h1 signaling cascade is conserved in crustaceans like the mud crab, where it inhibits larval metamorphosis. mdpi.com

Biosynthetic Enzymes: The genes encoding enzymes for the biosynthesis of sesquiterpenoids, such as juvenile hormone acid methyltransferase (JHAMT), are also conserved across different arthropod lineages, including insects, crustaceans, myriapods, and chelicerates. royalsocietypublishing.org

While the core pathway is conserved, there has been evolutionary divergence. For instance, the evolution of an epoxidase enzyme (CYP15) in the insect lineage allowed for the conversion of MF to the more potent epoxidated JHs. pnas.org Studies have shown that while MF can fulfill many of the functions of JH III, the epoxidation provides a reproductive advantage, which may have contributed to the evolutionary success of insects. pnas.org Furthermore, a single amino acid substitution in the Met receptor in an ancestral insect lineage appears to have enhanced its responsiveness to JH III, marking a key step in the evolution of this hormonal system. nih.gov

Ancient Roles of Sesquiterpenoid Hormones Beyond Arthropods (e.g., Annelids)

The discovery of this compound and its functions in non-arthropod protostomes, particularly annelids (segmented worms), has challenged the long-held view that sesquiterpenoid hormones were exclusive to arthropods. elifesciences.org This suggests that these signaling molecules are part of an ancient molecular repertoire available to a common ancestor of protostomes. elifesciences.org

In the marine annelid Platynereis dumerilii, MF has been identified as the brain hormone, previously known as nereidin, which represses sexual maturation and promotes growth. elifesciences.orgbiorxiv.org Decapitation of these worms leads to accelerated sexual maturation, an effect that can be reversed by the reimplantation of a juvenile head, highlighting the critical role of this neuroendocrine signal. elifesciences.org In this context, MF acts as an inhibitor of vitellogenesis, a function distinct from its predominantly stimulatory role in crustacean and insect reproduction. elifesciences.org

Evidence for the ancient role of sesquiterpenoids in annelids includes:

Exogenous MF has been shown to affect larval development and metamorphosis in the annelid Capitella sp. I. elifesciences.orgduke.edu

Annelid extracts have demonstrated biological activity in insect juvenile hormone bioassays. elifesciences.org

In the annelid Syllis magdalena, MF is implicated in the regulation of stolonization, a form of asexual reproduction. jst.go.jp

MF has also been shown to influence posterior regeneration in P. dumerilii. jst.go.jpresearchgate.net

These findings indicate that a functional sesquiterpenoid hormonal system with conserved roles in controlling development and reproduction exists across protostomes, including both major lineages: Ecdysozoa (e.g., arthropods) and Lophotrochozoa (e.g., annelids and mollusks). mdpi.com

Advanced Methodologies in Methyl Farnesoate Research

Analytical Techniques for Quantification and Identification